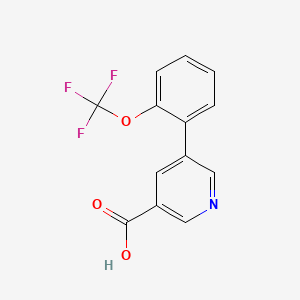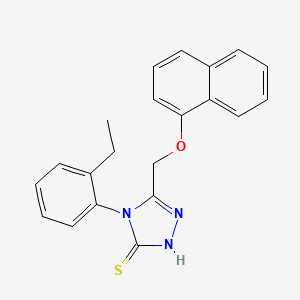amine](/img/structure/B11764582.png)
[(2,2-Difluorocyclobutyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Difluorocyclobutyl)methylamine is a chemical compound with the molecular formula C6H11F2N and a molecular weight of 135.15 g/mol It is characterized by the presence of a difluorocyclobutyl group attached to a methylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluorocyclobutyl)methylamine typically involves the reaction of difluorocyclobutyl compounds with methylamine under controlled conditions. One common method involves the use of difluorocyclobutyl bromide as a starting material, which undergoes nucleophilic substitution with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of (2,2-Difluorocyclobutyl)methylamine may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Difluorocyclobutyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclobutyl ketones, while substitution reactions can produce a variety of functionalized amines .
Aplicaciones Científicas De Investigación
(2,2-Difluorocyclobutyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,2-Difluorocyclobutyl)methylamine involves its interaction with specific molecular targets. The difluorocyclobutyl group can engage in various chemical interactions, while the methylamine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
(2,2-Difluorocyclobutyl)methylamine can be compared with other similar compounds, such as:
[(2,2-Difluorocyclobutyl)methyl]amine: Lacks the methyl group, leading to different chemical properties.
(2,2-Difluorocyclobutyl)ethylamine: Contains an ethyl group instead of a methyl group, affecting its reactivity and applications.
(2,2-Difluorocyclobutyl)methylamine: Similar structure but with an ethylamine moiety, leading to variations in biological activity.
The uniqueness of (2,2-Difluorocyclobutyl)methylamine lies in its specific combination of the difluorocyclobutyl and methylamine groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C6H11F2N |
|---|---|
Peso molecular |
135.15 g/mol |
Nombre IUPAC |
1-(2,2-difluorocyclobutyl)-N-methylmethanamine |
InChI |
InChI=1S/C6H11F2N/c1-9-4-5-2-3-6(5,7)8/h5,9H,2-4H2,1H3 |
Clave InChI |
WSWFBGANDAJKTE-UHFFFAOYSA-N |
SMILES canónico |
CNCC1CCC1(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


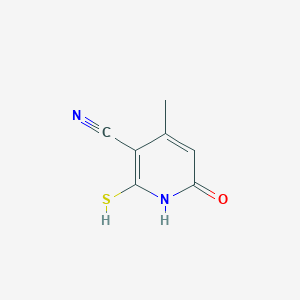
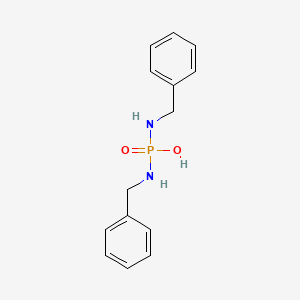
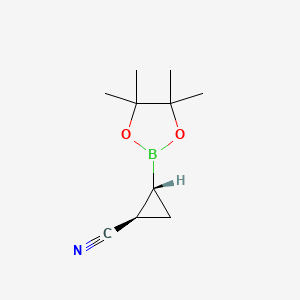

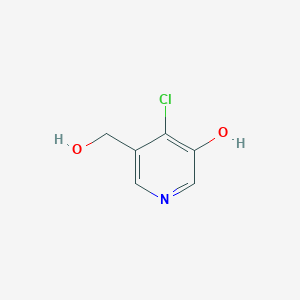
![1-((2R,4aR,7S,8R,8aR)-8-Fluoro-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)propan-2-one](/img/structure/B11764540.png)

![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
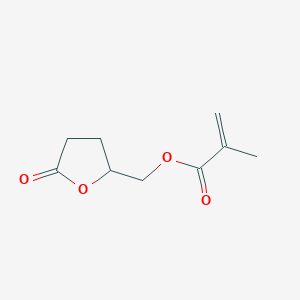
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
